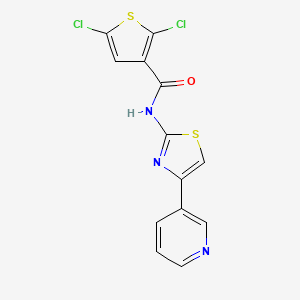

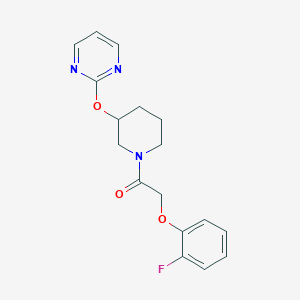

2,5-dichloro-N-(4-(pyridin-3-yl)thiazol-2-yl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-dichloro-N-(4-(pyridin-3-yl)thiazol-2-yl)thiophene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DCTT and has a molecular formula of C15H8Cl2N4OS.

Mechanism of Action

Target of Action

It’s worth noting that compounds containing thiazole and indole scaffolds have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, suggesting that they may interact with a variety of targets within the cell .

Mode of Action

For example, some indole derivatives inhibit viral replication , while certain thiazole derivatives have been found to induce cell death by interacting with DNA and topoisomerase II .

Biochemical Pathways

For instance, some indole derivatives have been found to inhibit the replication of various RNA and DNA viruses . Similarly, certain thiazole derivatives have been found to induce cell death by causing DNA double-strand breaks .

Result of Action

For example, some indole derivatives have antiviral activity , while certain thiazole derivatives have been found to induce cell death .

Advantages and Limitations for Lab Experiments

The advantages of using DCTT in lab experiments include its ease of synthesis, good solubility in organic solvents, and its potential applications in various fields. However, the limitations of using DCTT in lab experiments include its limited stability in aqueous solutions and its potential toxicity to cells.

Future Directions

The potential applications of DCTT in various fields have opened up new avenues for research. Some of the future directions in DCTT research include the development of new synthetic methods for DCTT derivatives, the evaluation of DCTT as a potential anti-cancer drug, the study of DCTT as a potential organic semiconductor, and the investigation of the mechanism of action of DCTT in various biological systems.

Conclusion:

In conclusion, DCTT is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of DCTT involves a series of chemical reactions, and DCTT has been found to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. The mechanism of action of DCTT is not fully understood, and future research is needed to explore its potential applications in various fields.

Synthesis Methods

The synthesis of DCTT involves a series of chemical reactions. The starting materials for the synthesis are 2,5-dichlorothiophene-3-carboxylic acid, 2-amino-4-(pyridin-3-yl)thiazole, and thionyl chloride. The reaction involves the conversion of 2,5-dichlorothiophene-3-carboxylic acid to its acid chloride form using thionyl chloride. The acid chloride is then reacted with 2-amino-4-(pyridin-3-yl)thiazole to form DCTT.

Scientific Research Applications

DCTT has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, DCTT has been found to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. In material science, DCTT has been used as a building block for the synthesis of various organic semiconductors. In organic electronics, DCTT has been found to exhibit good charge transport properties.

Biochemical Analysis

Biochemical Properties

Compounds with similar structures, such as thiazole and pyridine derivatives, have been reported to exhibit a broad range of biological activities . They can bind with high affinity to multiple receptors, suggesting that 2,5-dichloro-N-(4-(pyridin-3-yl)thiazol-2-yl)thiophene-3-carboxamide may interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Similar compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Based on the properties of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

2,5-dichloro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N3OS2/c14-10-4-8(11(15)21-10)12(19)18-13-17-9(6-20-13)7-2-1-3-16-5-7/h1-6H,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIGDSHPGJTAFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2419748.png)

![4-amino-5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(5H)-one](/img/structure/B2419750.png)

![2-Chloro-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2419751.png)

![Sodium 4'-methoxy-[1,1'-biphenyl]-4-sulfonate](/img/structure/B2419753.png)

![N-[2-(1H-Indazol-6-yl)ethyl]but-2-ynamide](/img/structure/B2419760.png)

![2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2419762.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2419766.png)

![N,N-Dimethyl-N'-[(5-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride](/img/no-structure.png)